molecular formula C21H16N6O4 B12038424 1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione

1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione

Cat. No.: B12038424
M. Wt: 416.4 g/mol
InChI Key: VXOGYGJVRNUNOB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a nitrophenyl group and a phenyl group attached to an imidazo[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-f]purine Core: The imidazo[2,1-f]purine core can be synthesized through a cyclization reaction involving a suitable purine derivative and an imidazole derivative under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrophenyl and phenyl groups can facilitate binding to these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the nitrophenyl group, which may result in different chemical and biological properties.

    1,3-Dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the phenyl group, which may affect its reactivity and applications.

Uniqueness

1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione is unique due to the presence of both the nitrophenyl and phenyl groups, which impart specific chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and binding affinity in various contexts, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H16N6O4

Molecular Weight

416.4 g/mol

IUPAC Name

2,4-dimethyl-7-(3-nitrophenyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H16N6O4/c1-23-18-17(19(28)24(2)21(23)29)25-12-16(13-7-6-10-15(11-13)27(30)31)26(20(25)22-18)14-8-4-3-5-9-14/h3-12H,1-2H3

InChI Key

VXOGYGJVRNUNOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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